molecular formula C10H14N2O B8413283 3-(3-Aminopropyl)benzamide

3-(3-Aminopropyl)benzamide

Cat. No. B8413283
M. Wt: 178.23 g/mol
InChI Key: RYGPIINPXFIUKV-UHFFFAOYSA-N
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Patent
US05286252

Procedure details

A mixture of 15.42 g (0.05 mole) N-[3-(3-carbamoylphenyl)propyl]phthalimide (the product of step (e)), 2.76 g (0.055 mole) hydrazine monohydrate and 100 ml ethanol was refluxed for about four hours under argon with heat, and then allowed to stir overnight. The reaction mixture was acidified with 30% (v/v) hydrochloric acid to a pH of about 1. Additional ethanol (about 10 to 20 ml) was added to the thick mixture. The mixture was filtered; the solids were rinsed with ethanol. The filtrate was evaporated to give a solid. Water (about 15 ml) was added to the solid; the resulting mixture was filtered. The filtrate wa basified with dry potassium carbonate until saturated, then extracted three times with 20 ml butanol. The butanol extracts were dried over sodium sulfate and potassium carbonate overnight, filtered and stripped to give 4.25 g of the above-identified product.
Name
N-[3-(3-carbamoylphenyl)propyl]phthalimide
Quantity
15.42 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 (± 5) mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][CH2:12][N:13]2C(=O)C3=CC=CC=C3C2=O)[CH:7]=[CH:8][CH:9]=1)(=[O:3])[NH2:2].O.NN.C(O)C.Cl>O>[NH2:13][CH2:12][CH2:11][CH2:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:1]([NH2:2])=[O:3] |f:1.2|

Inputs

Step One
Name
N-[3-(3-carbamoylphenyl)propyl]phthalimide
Quantity
15.42 g
Type
reactant
Smiles
C(N)(=O)C=1C=C(C=CC1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.76 g
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 (± 5) mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about four hours under argon
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
with heat
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were rinsed with ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
then extracted three times with 20 ml butanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The butanol extracts were dried over sodium sulfate and potassium carbonate overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCCC=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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